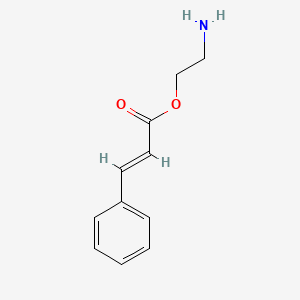

2-Aminoethyl cinnamate

Description

Structure

3D Structure

Properties

CAS No. |

35241-64-6 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-aminoethyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H13NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+ |

InChI Key |

PHUXIBJBOCQQRM-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCCN |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCCN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminoethyl Cinnamate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of 2-Aminoethyl cinnamate (B1238496). The spectrum displays distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the proton's local electronic environment. The integration of the signal area is proportional to the number of protons it represents, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

For 2-Aminoethyl cinnamate, the expected ¹H NMR signals would include those for the aromatic protons of the cinnamoyl group, the vinylic protons of the double bond, and the methylene (B1212753) protons of the aminoethyl group. While specific spectral data for this compound is not widely published, a representative analysis can be inferred from similar cinnamate esters and aminoethyl-containing compounds. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Vinylic (-CH=CH-) | 6.3 - 6.5 (d) and 7.6 - 7.8 (d) | Doublet | 1H + 1H |

| Ester Methylene (-O-CH₂-) | ~4.3 | Triplet | 2H |

| Amine Methylene (-CH₂-NH₂) | ~3.0 | Triplet | 2H |

| Amine (-NH₂) | Variable | Singlet (broad) | 2H |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. This technique is invaluable for confirming the carbon framework and identifying the presence of different functional groups.

The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the aliphatic carbons of the aminoethyl chain. chemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic (C₆H₅) | 127 - 134 |

| Vinylic (-CH=CH-) | 118 - 145 |

| Ester Methylene (-O-CH₂-) | ~65 |

| Amine Methylene (-CH₂-NH₂) | ~42 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of materials in the solid phase, where traditional solution-state NMR is not applicable. For cinnamate systems, ssNMR is particularly insightful for investigating polymorphism and monitoring solid-state reactions like photodimerization. rsc.org

The [2+2] photodimerization of cinnamic acid and its derivatives is a classic example of a topochemical reaction, where the crystal packing of the monomer dictates the stereochemistry of the resulting cyclobutane (B1203170) product. acs.org Different polymorphic forms (α, β, and γ) of cinnamates exhibit distinct packing arrangements, leading to different photoreactivities. acs.orgacs.org

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be used to distinguish between these polymorphs and to monitor the progress of the photodimerization reaction upon UV irradiation. acs.org The appearance of new signals corresponding to the cyclobutane ring carbons and the disappearance of the vinylic carbon signals of the monomer provide a clear indication of the reaction's progress. nsf.gov Furthermore, ssNMR can reveal subtle details about the symmetry and conformation of the photoproducts within the crystal lattice. nih.gov For instance, the number of distinct signals for the cyclobutane and carbonyl carbons can indicate whether the resulting photodimer is centrosymmetric or not. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for functional group identification.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. mdpi.com

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C=C bond of the alkene, and the aromatic C-H and C=C bonds of the phenyl group. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Amine (N-H) | Bending | 1590 - 1650 |

| Alkene (C=C) | Stretching | 1620 - 1680 |

| Ester (C=O) | Stretching | 1700 - 1750 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ester (C-O) | Stretching | 1000 - 1300 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. renishaw.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov A Raman spectrum provides a detailed molecular fingerprint and can be used for chemical identification and structural analysis. avantesusa.com

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C double bond stretching, as these groups typically exhibit a large change in polarizability during vibration. The technique is particularly useful for studying reactions in aqueous media and for analyzing samples with minimal preparation. Advanced techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal, allowing for the detection of very low concentrations of the analyte. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental States in Hybrid Materials

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of hybrid materials incorporating this compound, XPS provides critical insights into the covalent and non-covalent interactions at the organic-inorganic interface, the chemical integrity of the cinnamate moiety after grafting, and the orientation of the molecule on the substrate.

When analyzing a hybrid material functionalized with this compound, the XPS survey scan would first confirm the presence of carbon (C), oxygen (O), and nitrogen (N) from the organic molecule, alongside the characteristic elements of the inorganic substrate. High-resolution spectra of the C 1s, O 1s, and N 1s regions are then acquired to elucidate the specific chemical bonding environments.

The high-resolution C 1s spectrum of this compound is expected to be complex, requiring deconvolution into several peaks corresponding to the different carbon environments. Based on data from related compounds like trans-cinnamic acid and amino-functionalized surfaces, the following assignments can be predicted nih.govacs.org:

C-C/C-H bonds: A major peak at approximately 284.8 eV, originating from the carbons in the phenyl ring and the ethyl chain. This peak is often used as a reference for charge correction.

C-N bond: A peak at a slightly higher binding energy, typically around 286.0 eV, corresponding to the carbon atom bonded to the amino group.

C-O bond: A peak associated with the ester's ethyl group carbon bonded to oxygen, also expected in the 286.0-286.5 eV range.

O=C-O bond: The carboxyl carbon of the ester group is expected at the highest binding energy, around 288.5-289.0 eV, due to the strong electron-withdrawing effect of the two oxygen atoms nih.govacs.org.

The O 1s spectrum can be deconvoluted to distinguish between the two oxygen atoms in the ester group. The carbonyl oxygen (C=O) typically appears at a lower binding energy (around 532.0 eV) compared to the single-bonded oxygen (C-O) in the ester linkage (around 533.5 eV) nih.govacs.org. Shifts in these binding energies upon incorporation into a hybrid material can indicate coordination of the carbonyl oxygen with metal centers on the substrate surface.

The N 1s spectrum provides direct evidence of the state of the amino group. A primary amine (-NH2) typically shows a peak in the range of 399.0 to 400.0 eV nih.govresearchgate.netresearchgate.net. If the amine group is protonated (-NH3+) due to acidic surface sites on the hybrid material or specific processing conditions, an additional peak or a shift to a higher binding energy (around 401.0-402.0 eV) would be observed researchgate.netmdpi.com. The presence and ratio of these two peaks can quantify the extent of acid-base interactions at the material's surface.

Detailed research findings on analogous systems provide a framework for interpreting the XPS data of this compound hybrid materials. For instance, studies on trans-cinnamic acid adsorbed on surfaces have detailed the shifts in C 1s and O 1s binding energies upon complexation nih.govacs.org. Similarly, extensive research on the grafting of amino-silanes, such as (3-aminopropyl)triethoxysilane (APTES), onto oxide surfaces has established the characteristic N 1s binding energies for free amine and protonated ammonium (B1175870) species, confirming their interaction with surface hydroxyl groups nih.gov.

By analyzing the precise binding energies and atomic concentrations derived from XPS, researchers can confirm the successful grafting of the this compound molecule, assess its chemical integrity, and probe the nature of its interaction with the underlying material, which is crucial for understanding and optimizing the properties of the final hybrid material.

Data Tables

Table 1: Expected XPS Binding Energies for Core Levels in this compound

This table outlines the predicted binding energies for the key atomic environments within the this compound molecule based on literature values for analogous functional groups. Actual values in a hybrid material may shift due to surface interactions.

| Core Level | Functional Group | Predicted Binding Energy (eV) | Reference |

| C 1s | Phenyl C-C/C-H, Alkene C=C | ~284.8 | nih.govthermofisher.com |

| C 1s | C-N (in ethylamino group) | ~286.0 | nih.govd-nb.info |

| C 1s | C-O (in ethyl ester group) | ~286.5 | nih.govacs.org |

| C 1s | O=C-O (in ester group) | ~288.9 | nih.govacs.org |

| O 1s | C=O (in ester group) | ~532.0 | nih.govd-nb.info |

| O 1s | C-O (in ester group) | ~533.6 | nih.govacs.org |

| N 1s | -NH₂ (primary amine) | 399.0 - 400.0 | nih.govresearchgate.netresearchgate.net |

| N 1s | -NH₃⁺ (protonated amine) | 401.0 - 402.0 | researchgate.netmdpi.com |

Reactivity Profiles and Mechanistic Pathways of 2 Aminoethyl Cinnamate

Photoreactivity of the Cinnamate (B1238496) Moiety

The cinnamate portion of the molecule is characterized by its response to ultraviolet (UV) light, which can induce two major types of photochemical reactions: reversible photoisomerization and [2+2] photocycloaddition. These reactions are central to the use of cinnamate-containing polymers in applications such as photoresists, liquid crystal alignment, and shape-memory materials. acs.orgpolympart.ir

The cinnamoyl group in 2-Aminoethyl cinnamate contains a carbon-carbon double bond, which restricts rotation under normal conditions, leading to the existence of geometric isomers: the E (trans) and Z (cis) forms. studymind.co.uk Upon absorption of light energy, typically UV radiation, the π-bond of the alkene is excited, temporarily breaking the bond and allowing for rotation around the remaining σ-bond. oit.edu This rotation enables the conversion between the E and Z isomers. researchgate.netspiedigitallibrary.org

The process can be summarized as follows:

Photoexcitation : The E-isomer (typically the more stable ground state) absorbs a photon, promoting an electron from a π bonding orbital to a π* antibonding orbital.

Bond Rotation : In the excited state, the double bond has single-bond character, permitting free rotation around the carbon-carbon axis.

Relaxation : The molecule can then relax back to the ground electronic state, reforming the π-bond in either the original E configuration or the new Z configuration. oit.edu

This E/Z photoisomerization is often a reversible process. spiedigitallibrary.org The specific wavelength of light can influence the equilibrium between the two isomers. For many cinnamate derivatives, this isomerization competes with the dimerization reaction, with isomerization being kinetically faster in some cases due to a lower activation energy requirement compared to the formation of new covalent bonds in cycloaddition. mdpi.com

When exposed to UV radiation, typically at wavelengths greater than 260 nm, two cinnamate molecules can undergo a [2+2] photocycloaddition reaction to form a cyclobutane (B1203170) ring. frontiersin.orgnih.gov This dimerization is a key mechanism for the photocrosslinking of polymers containing cinnamate side chains. acs.orgresearchgate.net The reaction involves the alignment of two cinnamate moieties, where the double bonds are parallel and in close proximity.

The mechanism generally proceeds through an excited triplet state of the cinnamate ester. nih.govacs.org Upon photoexcitation, the molecule transitions from the singlet ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing (ISC) to a more stable excited triplet state (T₁). acs.org This excited triplet can then react with a ground-state cinnamate molecule to form a diradical intermediate, which subsequently collapses to form the stable cyclobutane ring. mdpi.com

This photodimerization can result in various stereoisomers of what are known as truxillic acids (head-to-tail dimers) or truxinic acids (head-to-head dimers), depending on the relative orientation of the reacting cinnamate groups. The stereochemistry of the product is highly dependent on the reaction conditions, such as whether it occurs in solution, in the solid state, or within a polymer matrix. acs.orgthieme-connect.com Notably, this photocycloaddition can often be reversed by irradiation with shorter wavelength UV light (e.g., < 260 nm), which causes photocleavage of the cyclobutane ring, restoring the original cinnamate groups. polympart.irnih.gov This reversibility is a valuable property for creating photo-healable or reconfigurable materials. acs.org

Table 1: Research Findings on [2+2] Photocycloaddition of Cinnamate Derivatives

| Cinnamate System | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Simple Cinnamate Esters | Triplet sensitization with Ir(III) photocatalyst and a chiral Lewis acid. | Achieved highly enantioselective [2+2] cycloadditions. The Lewis acid accelerates triplet energy transfer. | nih.govacs.orgacs.org |

| Cinnamic Acid Derivatives | Solid-state photodimerization using a 1,8-dihydroxynaphthalene template. | Template-directed reaction provides access to symmetrical and unsymmetrical cyclobutane products (δ-truxinic acid analogues) with high diastereoselectivity. | thieme-connect.com |

| Guanosine 5′-Cinnamate | Self-assembly into a G-quadruplex in the presence of K+ ions, followed by photoirradiation. | The G-quadruplex acts as a template, enabling regio- and diastereoselective formation of β-truxinate cyclobutanes in solution. Without the template, only E/Z isomerization occurs. | osti.gov |

| Cinnamate-functionalized polymers | UV irradiation (> 260 nm) for cross-linking; UV irradiation (< 260 nm) for cleavage. | The photodimerization leads to the formation of a cross-linked network. The reaction is reversible, allowing for the adjustment of cross-linking by changing the wavelength. | frontiersin.orgnih.gov |

Nucleophilic Reactions of the Aminoethyl Group

The primary amine of the 2-aminoethyl group is a potent nucleophile, capable of participating in a variety of addition and substitution reactions. This functionality allows this compound to be covalently incorporated into various molecular and macromolecular structures.

The aza-Michael addition is a conjugate addition reaction where a primary or secondary amine adds across an electron-deficient carbon-carbon double bond, such as those found in acrylates, methacrylates, or maleimides. nih.govresearchgate.netresearchgate.net The primary amine of this compound serves as an excellent Michael donor. youtube.com

This reaction is particularly useful in polymer science for several reasons:

It proceeds under mild, often catalyst-free conditions. researchgate.net

It is highly efficient and regioselective, with no byproducts. researchgate.netresearchgate.net

It allows for the straightforward functionalization of polymers or the synthesis of new polymers.

A key application is the incorporation of this compound as a pendant group onto a polymer backbone. For example, by reacting it with a polymer containing acrylate (B77674) or methacrylate (B99206) groups, the cinnamate moiety can be attached via the stable C-N bond formed during the Michael addition. This strategy has been proposed for creating liquid crystal elastomers, where the aminoethyl cinnamate is first added to the network via Michael addition, and the cinnamate groups are subsequently used for photo-alignment or photocrosslinking. youtube.com

Beyond Michael additions, the primary amine of this compound can engage in other fundamental organic reactions.

Nucleophilic Substitution : As a nucleophile, the amine can displace a leaving group from an electrophilic carbon center (an SN2 reaction). wikipedia.orgstackexchange.com For instance, it could react with alkyl halides or activated esters to form secondary amines or amides, respectively. This provides a pathway to attach the this compound molecule to various substrates.

Condensation Reactions : The amine can participate in condensation reactions, where two molecules join with the loss of a small molecule like water. A prominent example is the Knoevenagel condensation, where an amine acts as a base catalyst to facilitate the reaction between an active methylene (B1212753) compound and a carbonyl group. mdpi.comresearchgate.net While in this case, the amine is a catalyst, it can also act as a reactant. For example, it can react with aldehydes or ketones to form imines (Schiff bases) or with carboxylic acids or their derivatives (like acyl chlorides) to form amides. Amide formation is a particularly robust method for integrating this compound into polyamide structures. beilstein-journals.org

Polymerization and Cross-linking Chemistry Involving this compound Derivatives

The bifunctional nature of this compound makes it an exceptionally valuable monomer for creating advanced polymers with built-in cross-linking capabilities. The amino and cinnamate groups can be reacted orthogonally—that is, one can be reacted while the other remains dormant, to be activated in a subsequent step.

A common strategy involves two main steps:

Polymerization/Incorporation via the Amine Group : The this compound monomer is first incorporated into a polymer chain. This can be achieved through step-growth polymerization, such as forming a polyamide by reacting with a dicarboxylic acid, or through chain-growth mechanisms like the aza-Michael polymerization by reacting with multifunctional acrylates. researchgate.netyoutube.com This step produces a linear or branched polymer decorated with photoreactive cinnamate pendant groups.

Photocrosslinking via the Cinnamate Group : The resulting polymer is then exposed to UV light (typically >260 nm). frontiersin.org This triggers the [2+2] photocycloaddition of the cinnamate side chains, forming cyclobutane bridges between polymer chains. nih.govacs.org This cross-linking process transforms the soluble polymer into a stable, insoluble three-dimensional network or hydrogel. The density of this network can be controlled by the amount of this compound incorporated and the duration of UV exposure.

This dual chemistry allows for the fabrication of materials where the initial shape can be set by conventional polymerization, and then "locked" into place or functionalized using light. The reversibility of the cinnamate dimerization with shorter wavelength UV light further adds a layer of dynamic control, enabling the creation of photo-responsive, shape-memory, or self-healing materials. acs.orgpolympart.ir

Table 2: Polymer Systems Utilizing Dual Reactivity of Functional Monomers

| Polymer System | Amine Reaction | Cinnamate Reaction | Resulting Material/Application | Reference |

|---|---|---|---|---|

| Liquid Crystal Elastomers (LCEs) | Aza-Michael addition of this compound into an acrylate-based LCE network. | [2+2] Photocycloaddition of cinnamate dimers to induce alignment in the LCE. | Aligned LCEs for soft robotics and shock absorption. | youtube.com |

| pH-Sensitive Micelles | Grafting of cinnamate and 1-(3-aminopropyl) imidazole (B134444) onto a polysuccinimide backbone. | Photo-cross-linking of the cinnamate groups in the micelle core. | Core-cross-linked micelles with high stability and pH-dependent swelling for drug delivery. | acs.org |

| Functionalized Polysaccharides | Amide linkage between hyaluronic acid (HA) carboxyl groups and this compound. | Inter- or intramolecular [2+2] photocycloaddition of cinnamate residues. | Cross-linked HA derivatives for biomedical applications. | google.com |

| Electrospun Fibers | Copolymerization of 2-hydroxyethyl acrylate with methyl methacrylate, followed by esterification with cinnamoyl chloride. (Analagous system) | In-situ photo-cross-linking of cinnamate groups during electrospinning. | Cross-linked polymer nanofibers with improved structural integrity. | frontiersin.org |

Photo-Cross-linking in Polymeric Systems for Material Property Modulation

The cinnamate group within this compound is a well-known photo-responsive moiety that can undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light. This photoreaction creates cyclobutane rings, effectively cross-linking polymer chains and leading to significant changes in material properties. This process can be employed to convert a thermoplastic material into a thermoset. rsc.org

The mechanism of photo-cross-linking involves the excitation of the C=C double bond in the cinnamate group to a higher energy state upon UV irradiation. When two excited cinnamate groups on adjacent polymer chains are in close proximity and proper alignment, they can form two new sigma bonds, resulting in a stable cyclobutane bridge. rsc.org This dimerization is often reversible; the cyclobutane ring can be cleaved by irradiation with a different, typically shorter, wavelength of UV light, reverting the material to its thermoplastic state. This reversibility allows for the development of materials that can be reworked, healed, or recycled. rsc.org

The extent of cross-linking, and therefore the modulation of material properties, can be finely tuned. Factors influencing the final properties include the concentration of cinnamate groups within the polymer, the intensity and duration of the UV irradiation, and the wavelength of light used. rsc.org For instance, incorporating photoreactive polymers with substituted cinnamates into spherical particles allows for interfacial photo-cross-linking, which can be used to fabricate polymer capsules. researchgate.net In such systems, the cross-linking occurs specifically at the shell region of the particles, and subsequent removal of the non-cross-linked core leads to the formation of hollow particles. acs.org This strategy demonstrates precise control over the material's structure at a microscopic level.

| Parameter | Influence on Photo-Cross-linking | Research Finding |

| Light Wavelength | Controls dimerization and cleavage reactions. | Specific wavelengths are used to trigger the [2+2] cycloaddition, while different wavelengths can reverse the process. rsc.org |

| Cinnamate Concentration | Determines the cross-link density. | Higher concentrations of cinnamate moieties lead to a more densely cross-linked network, affecting mechanical properties. rsc.org |

| Irradiation Time | Affects the degree of conversion. | Longer exposure to UV light increases the number of cross-links formed, up to a saturation point. acs.org |

| Polymer Architecture | Influences proximity of reactive groups. | The structure of the polymer backbone can facilitate or hinder the necessary alignment of cinnamate groups for dimerization. researchgate.net |

Thiol-Ene Photopolymerization for Synthesis of Hybrid Cinnamate-Based Monomers

Thiol-ene photopolymerization is a "click" chemistry reaction known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, making it a robust method for polymer synthesis. nih.govmdpi.com This reaction involves the radical-mediated addition of a thiol group (S-H) across a carbon-carbon double bond (ene). The cinnamate moiety in this compound contains an "ene" component (the α,β-unsaturated double bond) that can participate in this reaction.

The mechanism proceeds via a step-growth pathway. A photoinitiator generates radicals upon light exposure, which then abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical adds to the double bond of the cinnamate group. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and regenerating a thiyl radical. nih.gov

This chemistry has been utilized to synthesize novel bio-based hybrid monomers. For example, monomers have been synthesized through amidation reactions between allylated derivatives of acids like coumaric and ferulic acid and a diamine produced from a thiol-ene reaction between limonene (B3431351) and cysteamine. mdpi.com These resulting monomers, containing both cinnamate-like enone bonds and other reactive double bonds, can be further cured via thiol-ene photopolymerization with multifunctional thiols, leading to the formation of fully bio-based poly(amide–thioether)s. mdpi.com The presence of the cinnamate's enone bond can also allow for competing photoreactions like isomerization and [2+2] photocycloaddition, depending on the reaction conditions and the specific wavelengths of light used. mdpi.com

| Reaction Component | Role in Thiol-Ene Polymerization | Example from Research |

| Cinnamate Moiety | Provides the "ene" functional group for the addition reaction. | The enone double bond in cinnamate derivatives reacts with thiols. mdpi.com |

| Multifunctional Thiol | Acts as the cross-linking agent, connecting monomer units. | Glycerol-derived trifunctional thiols have been used to cure cinnamate-containing monomers. mdpi.com |

| Photoinitiator | Generates initial radicals upon UV exposure to start the reaction. | Various photoinitiators are used to initiate the radical-mediated step-growth mechanism. nih.gov |

| Light Source | Provides the energy to activate the photoinitiator. | UV light is commonly used to trigger the thiol-ene reaction. mdpi.commdpi.com |

Dynamic Covalent Chemistry in Vitrimer Development via Cinnamate Exchange Reactions

Vitrimers are a class of polymers that combine the mechanical strength of thermosets with the reprocessability of thermoplastics. mdpi.com This unique behavior is enabled by dynamic covalent bonds within the polymer network, which can rearrange at elevated temperatures through associative exchange reactions without compromising the network integrity. nih.govanr.fr

Recent research has developed a catalyst-free α-acetyl cinnamate/acetoacetate (B1235776) (α-AC/A) exchange reaction for creating vitrimers with high resistance to creep. libis.benih.gova-star.edu.sg In this system, the dynamic exchange occurs between an α-acetyl cinnamate and an acetoacetate group. Small-molecule studies have shown that this exchange reaction is thermally triggered, occurring at temperatures above 140 °C in bulk, while being dormant at lower temperatures such as 120 °C. nih.govresearchgate.neta-star.edu.sg This temperature-dependent reactivity is crucial for creating materials that are stable during use but can be reprocessed on demand at higher temperatures. a-star.edu.sg

The mechanism involves a carbanion intermediate from the acetoacetate, which performs a nucleophilic attack on the α-acetyl cinnamate compound, leading to the exchange. a-star.edu.sg Copolymers containing these functional groups can be cross-linked to produce vitrimers with tunable thermal and mechanical properties. researchgate.net These materials exhibit excellent stability and creep resistance at service temperatures while remaining reprocessable, offering a solution to the challenge of recycling thermoset plastics. libis.bea-star.edu.sg While this specific system does not directly involve this compound, the underlying principle of using the cinnamate structure in dynamic exchange reactions is highly relevant. The amino group of this compound could potentially be used to form other types of dynamic bonds, such as imines, in dual-network vitrimers. For instance, tris(2-aminoethyl)amine (B1216632) is a common cross-linker used to form imine-based vitrimers. acs.orgmdpi.com

| Vitrimer System | Dynamic Chemistry | Key Feature |

| α-AC/A Vitrimers | Catalyst-free α-acetyl cinnamate/acetoacetate (α-AC/A) exchange. libis.be | High creep resistance at 120 °C and reprocessability above 140 °C. nih.gova-star.edu.sg |

| Imine-based Vitrimers | Imine exchange with amine cross-linkers like tris(2-aminoethyl)amine. acs.org | Allows for topological network rearrangement through dynamic imine bonds. acs.org |

Organocatalytic [2+2] Photopolymerization of Cinnamic Acid-Derived Monomers

The [2+2] photopolymerization of cinnamate-containing monomers is a powerful method for creating polymers with cyclobutane units in their backbones. Traditionally, this reaction was performed in the solid state, where the crystal packing pre-organizes the monomers for efficient polymerization. chemrxiv.org However, achieving this polymerization in solution, especially under visible light, has been a significant challenge.

Recent advancements have demonstrated that organocatalytic energy transfer can enable the solution-phase [2+2] photopolymerization of cinnamic acid-derived monomers. nih.govresearchgate.net This approach uses an organic photocatalyst, such as 2,2'-Methoxythioxanthone, which absorbs visible light and transfers the energy to the biscinnamate monomer, promoting it to its triplet state. nih.gov This triplet state is reactive and can then undergo the [2+2] cycloaddition with another monomer without requiring pre-assembly.

This metal-free method is highly advantageous as it utilizes abundant biomass-derived feedstocks, proceeds under visible light, and yields processable polymers that are soluble in organic solvents, unlike the rigid and insoluble products typically obtained from solid-state polymerization. chemrxiv.orgnih.gov The technique shows good compatibility with various monomer structures, allowing for the polymerization of biscinnamate monomers with different chemical linkers, including those derived from diamines, diols, and bisphenols, to produce sustainable polymers. nih.govresearchgate.net

| Catalyst System | Monomer Type | Polymerization Conditions | Outcome |

| 2,2'-Methoxythioxanthone | Cinnamic acid-derived bisolefinic monomers. nih.gov | Visible light, solution phase. | Access to soluble, processable, and sustainable polymers with cyclobutane backbones. chemrxiv.orgnih.gov |

| Brønsted-acid functionalized thioxanthone | Cinnamate derivatives. researchgate.net | UV/Visible light, solution phase. | Can induce enantioselectivity in the cycloaddition process. researchgate.net |

Catalytic Roles and Reaction Mechanisms

Amine-Group Catalysis in Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate) and a carbonyl compound (an aldehyde or ketone). wikipedia.org The reaction is typically catalyzed by a weak base, with amines being particularly effective. wikipedia.orgnih.gov The primary amine of the 2-aminoethyl group in this compound can function as such a catalyst.

The catalytic mechanism involves the amine acting as a base to deprotonate the active methylene compound, generating a carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated by the protonated amine catalyst, regenerating the catalyst. A final dehydration step, often spontaneous or promoted by the catalyst, eliminates a molecule of water to yield the final α,β-unsaturated product. wikipedia.org

The efficiency of amine catalysts in this reaction is well-documented. Studies on heterogeneous catalysts have shown that immobilizing amine groups on solid supports creates highly effective and recyclable catalysts for Knoevenagel condensation. mdpi.comnih.gov Research comparing catalysts with mono-, di-, and tri-amines has demonstrated that a higher density of amine groups can lead to enhanced catalytic activity. For instance, materials functionalized with tris(2-aminoethyl)amine (TAEA), which contains three primary amine groups, show excellent performance in catalyzing the Knoevenagel condensation between furfural (B47365) and malononitrile. mdpi.comresearchgate.net This suggests that the aminoethyl moiety is a potent catalytic group for this transformation.

Integration into Hybrid Catalytic Materials for Heterogeneous Catalysis

Heterogeneous catalysts are highly valued in industrial chemistry because they can be easily separated from the reaction mixture and recycled. Integrating catalytically active molecules like this compound onto a solid support is a key strategy for creating such systems. The bifunctional nature of this compound—containing both a catalytically active amine group and a polymerizable cinnamate group—makes it an interesting candidate for incorporation into hybrid materials.

One approach involves anchoring the molecule onto a pre-existing support material such as silica, alumina, or a polymer resin. The amine group can be used to anchor the molecule, or the cinnamate group could be polymerized to form a polymer support in situ. A more robust method involves using organosilanes to covalently link the active species to the support. For example, tris(2-aminoethyl)amine (TAEA) has been successfully anchored onto metal oxides like MgO, Al₂O₃, and Nb₂O₅ to create hybrid materials. mdpi.comresearchgate.net These materials have proven to be active heterogeneous catalysts for reactions like the Knoevenagel condensation. mdpi.com

The combination of inorganic supports and organic catalysts can lead to synergistic effects. nih.gov The support provides high surface area and stability, while the organic moiety provides the specific catalytic function. The method of preparation, such as direct anchoring or a multi-step functionalization, can significantly influence the final properties and activity of the hybrid catalyst. mdpi.comrsc.org For instance, a hybrid catalyst could be designed where the amine group of an immobilized this compound derivative performs a chemical transformation, while the cinnamate backbone contributes to the structural integrity and stability of the material.

| Support Material | Functionalizing Agent | Catalytic Application |

| MgO, Al₂O₃, Nb₂O₅ | Tris(2-aminoethyl)amine (TAEA). mdpi.com | Knoevenagel condensation. mdpi.comresearchgate.net |

| Zeolite Nanocrystals | Enzyme-polyelectrolyte complexes. nih.gov | Chemoenzymatic cascade reactions. nih.gov |

| Sugarcane Bagasse | Amination via a two-step process. nih.gov | Continuous flow Knoevenagel condensation. nih.gov |

| MoO₃ Chains | 2,2′-biimidazole ligands. rsc.org | Oxidation reactions (epoxidation, sulfoxidation). rsc.org |

Investigation of Rearrangement and Transformation Reactions Involving Amino Moieties (e.g., Aminomutase-like shifts)

The reactivity of the amino moiety in this compound is a critical aspect of its chemical profile, opening avenues for various molecular rearrangements and transformations. These reactions are pivotal for the synthesis of novel heterocyclic structures and compounds with potential biological or material science applications. This section explores potential rearrangement and transformation pathways, including intramolecular cyclizations and theoretical aminomutase-like shifts, based on established chemical principles and reactivity of analogous structures.

Intramolecular Cyclization Reactions

The presence of a nucleophilic amino group and an electrophilic carbonyl carbon within the same molecule allows for the possibility of intramolecular cyclization. This type of reaction is a common strategy for the synthesis of nitrogen-containing heterocyclic compounds. In the case of this compound, intramolecular attack of the amino group on the ester carbonyl could potentially lead to the formation of a six-membered ring system, a piperidinone derivative, though this is less common without activation of the carbonyl group.

A more plausible pathway involves the participation of the cinnamate double bond. Under specific conditions, such as catalysis by Lewis acids like FeCl₃, cinnamates are known to undergo intramolecular olefin-cationic cyclization to form highly substituted indene (B144670) derivatives. rsc.org While this typically involves the aromatic ring of the cinnamate, the presence of the aminoethyl group could introduce alternative cyclization pathways. For instance, intramolecular cyclization could be initiated by the amino group under different catalytic systems, potentially leading to the formation of various heterocyclic scaffolds. Research on other N-substituted enamines has shown that intramolecular cyclization can lead to the formation of complex structures like 3-azabicyclo[3.1.0]hex-2-enes. researchgate.net

Another potential transformation is an intramolecular aza-Michael addition, where the primary amine adds across the activated double bond of the cinnamate moiety. This reaction, if it were to occur intramolecularly, would result in the formation of a heterocyclic ring. Such reactions are often base-catalyzed and represent a powerful tool in organic synthesis for the construction of nitrogen-containing rings.

Theoretical Aminomutase-Like Shifts

Aminomutases are a class of enzymes that catalyze the migration of an amino group from one carbon atom to another within a molecule. researchgate.net For example, phenylalanine aminomutase catalyzes the conversion of (S)-α-phenylalanine to (R)-β-phenylalanine. While there is no direct evidence in the reviewed literature of an aminomutase acting on this compound, it is a valuable theoretical consideration for potential biosynthetic or biocatalytic applications.

An aminomutase-like shift in this compound would involve the migration of the amino group. For instance, a hypothetical 1,2-aminomutase could catalyze the shift of the amino group from the ethyl side chain to the cinnamoyl backbone. The mechanism of such enzymes often involves a cofactor, such as S-adenosylmethionine (SAM) or a metal ion, to facilitate the migration. researchgate.net

The potential for such enzymatic transformations highlights the intersection of organic synthesis and biotechnology, where enzymes could be engineered or discovered to perform novel chemical transformations on non-natural substrates like this compound.

Mechanistic Considerations and Potential Products

The mechanistic pathways for these transformations are diverse. Intramolecular cyclizations can proceed through either nucleophilic attack on the carbonyl or addition to the double bond, with the specific pathway being highly dependent on the reaction conditions (catalyst, solvent, temperature).

For instance, a base-catalyzed intramolecular cyclization could proceed via deprotonation of the amino group, increasing its nucleophilicity and promoting attack on the ester carbonyl, which could lead to an amide lactone. Alternatively, acid catalysis could activate the cinnamate moiety, rendering it more susceptible to nucleophilic attack by the amine.

The table below summarizes potential rearrangement and transformation reactions of the amino moiety in this compound, along with the class of reaction and potential resulting structures.

| Reaction Type | Reacting Moiety | Potential Product Class | Mechanistic Pathway |

| Intramolecular Amidation | Amino group, Ester carbonyl | Piperazinone derivative | Nucleophilic acyl substitution |

| Intramolecular aza-Michael Addition | Amino group, C=C double bond | Substituted piperidine | Conjugate addition |

| Intramolecular Cyclization | Amino group, Aromatic ring | Tetrahydroquinoline derivative | Electrophilic aromatic substitution |

| Aminomutase-like Shift | Amino group | Isomeric amino cinnamates | Enzymatic rearrangement |

It is important to note that these are proposed reaction pathways based on the known reactivity of the functional groups present in this compound and related compounds. Further experimental and computational studies are necessary to fully elucidate the reactivity profiles and mechanistic pathways for this specific molecule. The synthesis of various cinnamic acid derivatives through amidation and other functional group transformations is well-documented, providing a basis for exploring these potential intramolecular reactions. beilstein-journals.orgmdpi.com

Advanced Computational and Theoretical Investigations of 2 Aminoethyl Cinnamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactive nature of 2-Aminoethyl cinnamate (B1238496).

Density Functional Theory (DFT) Studies of Molecular Properties and Conformational Landscapes

Density Functional Theory (DFT) has been widely applied to the cinnamate family of molecules to explore their electronic structure and predict their behavior upon photoexcitation. nih.gov For molecules like 2-Aminoethyl cinnamate, DFT calculations can determine key molecular properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic transitions and reactivity.

Computational studies on similar molecules, such as para-hydroxy methylcinnamate, have utilized time-dependent DFT (TD-DFT) to investigate the non-radiative decay pathways after photoexcitation to the S1(ππ*) state. nih.gov These studies suggest that the decay mechanism can involve intersystem crossing to a triplet state, a process that is fundamental to the photochemical reactions of cinnamates. nih.gov For this compound, DFT would similarly be used to map out the potential energy surfaces of its ground and excited states, identifying the most stable conformers and the energy barriers between them. The presence of the flexible aminoethyl group would likely lead to a more complex conformational landscape compared to simpler cinnamate esters.

Table 1: Calculated Electronic Properties of a Model Cinnamate System (Note: Data presented below is for a representative cinnamate and illustrates the type of information obtained from DFT calculations.)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference, indicating electronic excitation energy. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

Computational Studies of Biradical Intermediates in Photoreactions

The photodimerization of cinnamic acid and its derivatives is a classic photochemical reaction that proceeds through the formation of biradical intermediates. nih.gov DFT calculations are crucial for understanding the stability and subsequent reactions of these intermediates. In the case of methyl cinnamate, computational studies have shown that the formation of different stereoisomers of the resulting cyclobutane (B1203170) ring is dictated by the relative stabilities of the possible biradical intermediates. nih.gov

Upon photoexcitation to the triplet state, a cinnamate molecule can react with a ground-state molecule to form a triplet biradical intermediate. The relative energies of the possible biradicals (e.g., trans vs. cis) determine the major products of the reaction. nih.gov For this compound, similar computational analyses would be expected to predict the stereochemical outcome of its photodimerization, which is a key process for creating cross-linked networks in materials like liquid crystal elastomers. youtube.com The calculations would involve optimizing the geometries of the biradical intermediates and determining their energies to identify the most favorable reaction pathways. nih.gov

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations and related computational techniques provide a means to study the dynamic behavior of this compound, from its conformational flexibility to the pathways of its chemical transformations.

Conformational Analysis and Energy Minimization of this compound

The conformational flexibility of this compound, particularly around the ester and ethylamine (B1201723) groups, is critical to its function in materials. Conformational analysis through computational methods involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. Energy minimization algorithms are used to locate these energy minima.

For a molecule like this compound, this analysis would reveal the preferred spatial arrangements of the phenyl ring, the acrylate (B77674) group, and the aminoethyl chain. This information is vital for understanding how the molecule packs in a condensed phase and how it orients itself within a liquid crystal matrix. The interplay of intramolecular hydrogen bonding involving the amino group could also be investigated, which would significantly influence the conformational preferences.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry offers powerful tools to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and the transition states that connect them. For transformations of this compound, such as its photodimerization or its participation in aza-Michael addition reactions, these studies are invaluable. youtube.com

By calculating the energy profile along a reaction coordinate, researchers can identify the transition state structure and the associated energy barrier (activation energy). This information provides a quantitative understanding of the reaction kinetics. For the photodimerization of cinnamates, computational studies have elucidated the multi-step mechanism involving excitation, biradical formation, and cyclobutane ring closure. nih.govresearchgate.net Similar methodologies would be applied to this compound to understand its specific reactive behavior.

Table 2: Calculated Energy Profile for a Model Cinnamate Photodimerization (Note: The energy values are hypothetical and for illustrative purposes to show a typical reaction pathway analysis.)

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants (2 molecules) | 0 | Ground state energy of two separate molecules. |

| Triplet Excited State | +55 | Energy of one molecule after photoexcitation. |

| Transition State to Biradical | +60 | Energy barrier to form the biradical intermediate. |

| Biradical Intermediate | +50 | A key intermediate on the reaction pathway. |

| Transition State to Product | +58 | Energy barrier for the final ring-closing step. |

| Cyclobutane Product | -10 | The final, stable photodimer. |

Predictive Modeling and Rational Design Strategies

The insights gained from computational and theoretical investigations are not purely academic; they form the basis for predictive modeling and the rational design of new materials. By understanding the structure-property relationships of this compound at a molecular level, scientists can predict how modifications to its structure will affect its behavior.

For instance, computational models can be used to screen a library of potential cinnamate derivatives to identify candidates with optimized properties for a specific application. This could involve tuning the absorption wavelength for photo-crosslinking by adding different substituents to the phenyl ring or modifying the linker between the cinnamate and the reactive amine group to control the flexibility of the resulting polymer network. youtube.com This predictive power accelerates the materials discovery process, reducing the need for extensive trial-and-error experimentation. The use of chiral Lewis acids in conjunction with photocatalysts, for example, has been computationally and experimentally shown to control the stereochemistry of cinnamate cycloadditions, opening avenues for the rational design of complex molecular architectures. acs.org

Computational Design for Novel Polymer Monomers Incorporating Cinnamate and Aminoethyl Functionality

Computational design has become a cornerstone in the development of novel polymers, reducing the trial-and-error nature of laboratory synthesis and accelerating the discovery of materials with tailored properties. mdpi.comnih.gov For monomers like this compound, computational approaches are particularly valuable for designing polymers such as liquid crystal elastomers (LCEs) and molecularly imprinted polymers (MIPs). youtube.commdpi.com

The design process often begins with quantum mechanics methods, such as Density Functional Theory (DFT), to model the monomer's geometry and electronic structure. mdpi.commdpi.com These calculations help in selecting appropriate co-monomers and cross-linkers by predicting the stability and interaction energies of the pre-polymerization complex. mdpi.com For instance, in designing a MIP, DFT can be used to screen a library of functional monomers to find the one that forms the most stable complex with a target template molecule, ensuring high selectivity in the final polymer. mdpi.com

In the context of this compound, computational design can explore its use in creating photo-responsive materials. The cinnamate group's ability to dimerize under UV irradiation can be harnessed to create cross-linked networks. researchgate.netyoutube.com Researchers have explored using cinnamate derivatives to induce alignment in LCEs, which are materials capable of large, reversible shape changes in response to stimuli. youtube.com Computational simulations can model how the photo-induced cross-linking of this compound units within a polymer network influences the material's macroscopic properties, such as its alignment and deformation response. youtube.com This predictive capability is crucial for designing materials for applications like soft robotics and shock absorption. youtube.com

Furthermore, computational methods aid in the design of sequence-defined polymers, where the precise monomer sequence dictates the material's structure and function. researchgate.net By simulating the folding behavior of polymer chains composed of this compound and other monomers, researchers can design heteropolymers that self-assemble into predetermined structures, mimicking the complexity of biological macromolecules. researchgate.net

Table 1: Computational Strategies for Polymer Design with this compound

| Design Strategy | Computational Method | Objective | Relevance to this compound |

|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) Design | Density Functional Theory (DFT) | Select optimal functional monomers and cross-linkers by calculating binding energies with a template molecule. mdpi.commdpi.com | The amino group can act as a functional site for binding to target molecules in sensing applications. |

| Photo-Responsive Material Design | Molecular Dynamics (MD), DFT | Simulate the [2+2] photocycloaddition of cinnamate groups and predict the resulting changes in material properties (e.g., alignment, mechanical strength). researchgate.netnih.gov | Design of smart materials like liquid crystal elastomers that respond to UV light. youtube.com |

| Sequence-Defined Polymer Design | Molecular Dynamics (MD) | Predict the self-assembly and folding behavior of heteropolymer chains to create specific nanostructures. researchgate.net | Enables the design of advanced functional materials where both the amino and cinnamate groups are precisely positioned for catalysis or drug delivery. |

Theoretical Models for Predicting Reactivity and Material Properties

Theoretical models provide deep insights into the chemical reactivity of this compound and the physical properties of polymers derived from it. These models operate at the atomic and molecular levels, offering a predictive lens that complements experimental work.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine key parameters that govern its reactivity. researchgate.netmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net DFT can also be used to model reaction pathways, such as the photochemical dimerization of the cinnamate moiety, providing insights into the reaction's feasibility and stereoselectivity. nih.gov

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. rsc.org By simulating the motions of atoms and molecules over time, MD can predict a wide range of material properties. For polymers incorporating this compound, MD simulations can model the glass transition temperature, mechanical response to stress, and the dynamics of polymer chains. researchgate.netrsc.orgmdpi.com For example, reactive force fields (like ReaxFF) can be used within MD simulations to model the covalent bond formation and breaking during polymerization or photochemical cross-linking, providing a dynamic view of how the material's structure evolves. researchgate.net Coarse-grained MD, which simplifies the atomic representation to study larger systems over longer timescales, is particularly useful for modeling the self-assembly of polymer nanoparticles or polyplexes for applications like siRNA delivery. mdpi.comnih.gov

Table 2: Theoretical Models and Predicted Properties for this compound Systems

| Theoretical Model | Predicted Parameters / Properties | Significance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Density, Reaction Pathways, Vibrational Spectra. researchgate.netmdpi.com | Predicts chemical reactivity, stability, and spectroscopic characteristics. nih.govresearchgate.net Essential for understanding reaction mechanisms. |

| All-Atom Molecular Dynamics (MD) | Mechanical Properties (e.g., Young's Modulus), Glass Transition Temperature, Adhesion, Friction. rsc.orgmdpi.com | Provides insight into the macroscopic material properties based on atomic-level interactions. |

| Reactive Force Field MD (ReaxFF) | Bond Formation/Breaking, Curing Processes, Mechanophore Activation. researchgate.net | Simulates chemical reactions within the material, crucial for studying polymerization and force-induced chemical changes. researchgate.net |

| Coarse-Grained MD (CG-MD) | Polymer Self-Assembly, Nanoparticle Formation, Large-Scale Morphology. nih.gov | Enables simulation of larger systems to understand supramolecular organization and phase behavior. mdpi.com |

Molecular Docking and Interaction Studies of this compound with Chemical Interfaces

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug discovery to screen for potential inhibitors of biological targets but is also a powerful tool for understanding how a molecule like this compound might interact with various chemical interfaces, including catalysts, nanoparticles, or functional surfaces.

In a typical docking study, the 3D structure of this compound (the ligand) and the target interface are used as inputs. nih.gov A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity. researchgate.netnih.gov

For this compound, docking studies could be used to:

Predict Binding to Biological Targets: While outside the scope of therapeutic dosage, understanding interactions with enzymes or receptors is crucial. For instance, studies on other cinnamic acid derivatives have used docking to identify interactions with enzymes like tyrosinase or protein kinases. researchgate.netmdpi.com The aminoethyl and cinnamate groups can form hydrogen bonds and hydrophobic interactions with residues in a protein's binding site. mdpi.com

Investigate Surface Adsorption: Docking can model how this compound adsorbs onto the surface of materials like silica, gold, or carbon nanotubes. This is vital for designing composite materials or functionalized surfaces where the monomer is grafted onto a substrate.

Elucidate Intermolecular Interactions: Simulations can clarify how molecules of this compound interact with each other. This is particularly relevant for understanding the crystal packing that precedes solid-state photoreactions or the initial stages of polymerization. acs.org The stability of resulting complexes can be further validated using more computationally intensive methods like molecular dynamics simulations. researchgate.netnih.gov

Table 3: Illustrative Parameters for a Molecular Docking Study of this compound

| Parameter | Description | Example Application |

|---|---|---|

| Target Interface | The receptor or surface onto which the ligand (this compound) is docked. | Active site of an enzyme (e.g., tyrosinase) researchgate.net; Surface of a boron nitride nanotube. researchgate.net |

| Scoring Function | An algorithm used to rank potential binding poses. Examples include CHEMPLP, GoldScore, or AutoDock Vina. nih.gov | To estimate the binding energy (in kcal/mol) and identify the most stable ligand-receptor complex. |

| Binding Energy | The calculated free energy of binding for the best-ranked pose. A lower value indicates a more stable interaction. | Comparing the affinity of this compound to different surfaces or comparing it with other similar molecules. |

| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. | Identifying that the amino group acts as a hydrogen bond donor and the phenyl ring engages in hydrophobic interactions. mdpi.com |

Applications of Machine Learning in Accelerating this compound Research and Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and materials research by enabling the analysis of large datasets to identify patterns, predict properties, and guide experimental design. nih.govresearchgate.net For a versatile compound like this compound, ML offers numerous opportunities to accelerate discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its properties or activities. mdpi.comnih.gov ML algorithms, such as multiple linear regression, support vector machines (SVM), and random forests, are used to build robust QSAR models. researchgate.netmdpi.comnih.gov For this compound, QSAR could be used to predict the properties of polymers derived from it or to screen virtual libraries of related monomers. For example, researchers have developed QSAR models for cinnamate esters to predict their antileishmanial activity, where molecular descriptors related to polarity were found to be crucial. mdpi.comnih.gov A similar approach could predict material properties like photo-reactivity or thermal stability for novel polymers.

Virtual Screening and Lead Optimization: High-throughput screening (HTS) is a common method for discovering new molecules but can be expensive and time-consuming. mdpi.com Virtual screening using ML models can rapidly screen vast databases of compounds to identify promising candidates for a specific application. mdpi.comnih.gov An ML model trained on known polymer data could predict which cinnamate-based monomers are most likely to form a polymer with desired characteristics, significantly narrowing the search space for experimental synthesis.

Accelerating Computational Chemistry: ML can also speed up computationally expensive simulations. For example, ML potentials can be trained on data from accurate but slow quantum mechanics calculations (like DFT). These potentials can then be used in large-scale molecular dynamics simulations with near-quantum accuracy but at a fraction of the computational cost. This approach would be invaluable for simulating the polymerization or self-assembly of this compound-based systems.

Table 4: Potential Machine Learning Applications in this compound Research

| ML Application | Common Algorithms | Potential Outcome for this compound |

|---|---|---|

| QSAR / QSPR Modeling | Genetic Algorithms, Multiple Linear Regression (MLR), Support Vector Machine (SVM). researchgate.netmdpi.com | Prediction of material properties (e.g., glass transition temp, mechanical strength) for novel polymers based on monomer structure. mdpi.com |

| Virtual High-Throughput Screening (vHTS) | Random Forest, Deep Neural Networks, Naïve Bayes. researchgate.netmdpi.com | Rapidly identify novel derivatives of this compound with enhanced photochemical or binding properties from large chemical libraries. nih.gov |

| Analysis of "Big Data" | Clustering Algorithms, Principal Component Analysis (PCA). | Identify hidden correlations in large datasets from high-throughput experiments or simulations to guide research. nih.gov |

| Development of ML Potentials | Neural Network Potentials (NNPs). | Enable large-scale, long-timescale molecular dynamics simulations with quantum-level accuracy to study complex processes like polymer curing. |

Applications of 2 Aminoethyl Cinnamate in Materials Science and Organic Synthesis

Role as a Key Building Block and Reagent in Complex Organic Synthesis

The distinct functionalities within 2-aminoethyl cinnamate (B1238496) make it a valuable precursor and reactant in multistep organic synthesis, enabling the construction of elaborate molecular frameworks and facilitating specific chemical transformations.

As a foundational building block, 2-aminoethyl cinnamate derivatives are instrumental in the synthesis of complex, biologically relevant molecules, particularly alkaloids. Research has demonstrated that these derivatives can serve as key intermediates in the construction of intricate heterocyclic systems.

For instance, a notable application is in the total synthesis of complex natural products like iheyamine A and antirhine (B101062) alkaloids. researchgate.netresearchgate.net In these synthetic pathways, an ethyl 2-aminocinnamate derivative engages in a cyanide-catalyzed imino-Stetter reaction with an appropriate aldehyde to form an unsymmetrical 2,2'-bisindole-3-acetate or an indole-3-acetic acid derivative. researchgate.netresearchgate.net This step is crucial for assembling the core scaffold of the target alkaloids, showcasing the role of the cinnamate derivative in building sophisticated molecular architectures that would be challenging to access through other methods. researchgate.netresearchgate.net

Beyond alkaloid synthesis, the cinnamate moiety itself is utilized to stabilize complex supramolecular structures. For example, poly(m-phenylene ethynylene) polymers bearing cinnamate pendants can be folded into stable helical conformations through intramolecular [2+2] photodimerization reactions of the cinnamate groups. acs.org This highlights a broader principle where the photoreactive nature of the cinnamate group can be harnessed to lock in desired three-dimensional structures, creating well-defined and functional organic nanotubes. acs.org

The reactivity of this compound allows it to participate in a variety of chemical reactions, making it a versatile reagent for introducing specific functionalities into molecules.

The primary amine group enables its participation in reactions such as the aza-Michael addition, which is a key strategy for incorporating the cinnamate moiety into polymer backbones, particularly for the synthesis of liquid crystal elastomers. youtube.com This reaction involves the addition of the amine to an acrylate (B77674) functional group, forming a stable carbon-nitrogen bond. youtube.com

Furthermore, the amine group can be used to form amide bonds. In one synthetic approach, N-2-aminoethyl cinnamamides were prepared for subsequent coupling with betulinic acid, demonstrating the utility of the aminoethyl cinnamate structure in peptide-like coupling reactions to create hybrid molecules. rowan.edu

The most prominent reaction involving the cinnamate portion of the molecule is the [2+2] photocycloaddition. This reversible dimerization occurs upon exposure to ultraviolet (UV) light, typically at wavelengths greater than 260 nm, leading to the formation of a cyclobutane (B1203170) ring that crosslinks two cinnamate molecules. specificpolymers.comfrontiersin.org This photoreaction is fundamental to many of its applications in materials science and is a powerful tool for modifying material properties in a spatially and temporally controlled manner. specificpolymers.comfrontiersin.org

| Reaction Type | Participating Group | Description | Application Example | Reference(s) |

| Imino-Stetter Reaction | Aldimine from 2-aminocinnamate | Cyanide-catalyzed reaction to form indole-3-acetic acid derivatives. | Total synthesis of antirhine and iheyamine A alkaloids. | researchgate.net, researchgate.net |

| Aza-Michael Addition | Primary Amine (-NH2) | Addition of the amine to an acrylate-containing molecule. | Incorporation into liquid crystal elastomer networks. | youtube.com |

| Amide Coupling | Primary Amine (-NH2) | Formation of an amide bond with a carboxylic acid. | Synthesis of N-2-aminoethyl cinnamamides for coupling with betulinic acid. | rowan.edu |

| [2+2] Photocycloaddition | Cinnamate (C=C double bond) | UV light-induced dimerization to form a cyclobutane ring. | Crosslinking of polymers for responsive materials. | specificpolymers.com, frontiersin.org |

Advanced Materials Development Leveraging this compound

The photoreactive nature of the cinnamate group is extensively exploited in materials science to create "smart" materials that can respond to external stimuli, particularly light.

Liquid Crystal Elastomers (LCEs) are materials that merge the elastic properties of rubber with the anisotropic characteristics of liquid crystals, enabling significant, reversible shape changes in response to stimuli like heat or light. aiche.org The incorporation of this compound into LCE networks provides a robust method for achieving light-induced actuation. youtube.com

The synthesis strategy often involves an aza-Michael addition reaction to integrate the amine-functionalized cinnamate into a polymer backbone. youtube.com Once incorporated, the cinnamate groups act as photo-crosslinkers. aiche.org By exposing the LCE to linearly polarized UV light, the cinnamate groups undergo [2+2] cycloaddition, creating crosslinks that can induce or fix a specific alignment of the liquid crystal units within the elastomer network. youtube.comnih.govacs.org This alignment is crucial for the material's ability to deform in a controlled manner upon a subsequent stimulus. youtube.com This approach is being explored for applications such as artificial muscles, soft robotics, and reconfigurable antennas. youtube.comaiche.org

The reversible [2+2] cycloaddition of cinnamate moieties is a cornerstone for creating a variety of photo-responsive polymers with properties that can be tuned on demand. specificpolymers.commdpi.com The crosslinking reaction, induced by UV light (λ > 260 nm), can often be reversed by irradiation with shorter wavelength UV light (λ < 260 nm), which cleaves the cyclobutane ring. frontiersin.org This reversibility allows for the dynamic modulation of material properties.

A key application of this chemistry is in the development of light-induced shape-memory polymers. specificpolymers.com In these systems, a permanent shape is set, and the material can be deformed into a temporary shape. Exposure to UV light induces cinnamate dimerization, forming new crosslinks that lock the temporary shape in place. specificpolymers.com Subsequent cleavage of these crosslinks allows the material to return to its original, permanent form. specificpolymers.com

This photo-crosslinking capability has also been used to fabricate novel microstructures. In one study, homogeneous polymer particles containing cinnamoyl groups were irradiated with UV light. acs.org The light penetration depth limited the crosslinking to the shell region of the particles. The non-crosslinked core could then be washed away, resulting in the formation of hollow polymer particles, demonstrating precise control over material architecture. acs.org

| Material System | Role of Cinnamate | Stimulus | Resulting Property/Application | Reference(s) |

| Liquid Crystal Elastomers (LCEs) | Photo-crosslinker | Polarized UV Light | Alignment of liquid crystal units for actuation and sensing. | aiche.org, youtube.com, nih.gov |

| Shape-Memory Polymers | Reversible Photo-crosslinker | UV Light (λ > 260 nm for crosslinking, λ < 260 nm for cleavage) | Fixation and recovery of temporary shapes. | specificpolymers.com, frontiersin.org |

| Polymer Microparticles | Site-Specific Photo-crosslinker | UV Light | Fabrication of hollow particles by crosslinking only the shell. | acs.org |

| Helical Foldamers | Intramolecular Crosslinker | UV Light | Stabilization of helical conformations to create organic nanotubes. | acs.org |

Polymeric micelles are self-assembled core-shell nanostructures that are widely investigated as carriers for controlled drug release. nih.gov A significant challenge for their practical use is their potential instability and premature disassembly in the body. nih.govnih.gov Core-crosslinking is a premier strategy to enhance the stability of these micelles. nih.govresearchhub.com

Incorporating cinnamate moieties into the core-forming block of the constituent polymers allows for photo-crosslinking after the micelles have self-assembled. acs.org In one example, polyaspartamide derivatives were synthesized with grafted cinnamate groups. acs.org After these polymers formed micelles in an aqueous solution, the cinnamate branches in the core were crosslinked via photo-dimerization. acs.org

The resulting core-crosslinked micelles exhibit significantly enhanced material stability. They can withstand environmental changes, such as shifts in pH, that would typically cause non-crosslinked micelles to disintegrate. acs.orgrug.nl This robust, stabilized structure prevents the premature release of encapsulated contents and ensures that the micelle maintains its integrity until it reaches its target, which is critical for effective controlled-release applications. nih.govacs.org

Application in Vitrimers for Tunable Mechanical Performance and Reprocessability

Vitrimers represent a class of polymers that bridge the gap between thermoplastics and thermosets, exhibiting the reprocessability of the former and the robust mechanical properties of the latter. google.comresearchgate.net This unique behavior is facilitated by dynamic covalent bonds within the polymer network that can rearrange at elevated temperatures, allowing the material to be reshaped and repaired. google.comresearchgate.net The incorporation of molecules like this compound, or structurally related compounds, is crucial for designing vitrimers with tailored performance characteristics.

Recent research has highlighted the use of α‐acetyl cinnamate/acetoacetate (B1235776) (α‐AC/A) exchange as a catalyst-free dynamic covalent chemistry for creating vitrimers with high resistance to creep, a common issue in materials with dynamic bonds. nih.govmdpi.com These vitrimers demonstrate remarkable stability at service temperatures while maintaining reprocessability at higher temperatures. nih.govmdpi.com The mechanical and thermal properties of these materials can be tuned by crosslinking copolymers derived from common vinyl monomers with specific aldehydes. nih.govmdpi.com

The synthesis of vitrimers often involves crosslinking agents containing multiple functional groups. For instance, tris(2-aminoethyl)amine (B1216632) (TREN), a compound with a similar amine functional group to this compound, is utilized in the formation of various vitrimer networks, including those based on polyhydroxyurethanes and those incorporating disulfide bonds for enhanced reprocessability. nih.govatlantis-press.com The amine groups in these crosslinkers are essential for forming the dynamic covalent network. This suggests that this compound, with its primary amine, could serve as a valuable component in the synthesis of novel vitrimers. Its cinnamate group could potentially participate in or influence the dynamic exchange reactions, offering a pathway to new materials with unique mechanical and reprocessing capabilities.

Furthermore, the development of elastomeric vitrimers with superior mechanical properties and creep resistance is an active area of research. mdpi.com Strategies to achieve this include the incorporation of fillers or the introduction of static cross-links, though these can sometimes hinder the dynamic nature of the network. mdpi.com The rational design of vitrimers, for example by engineering metal-imidazole complexes into the network, has shown promise in creating materials that are both robust and malleable. mdpi.com The versatile chemical nature of this compound makes it a candidate for incorporation into such advanced vitrimer systems, potentially contributing to both the dynamic network and other performance-enhancing interactions.

Functionalization of Monolithic Polymer Supports for Separation Science

Monolithic polymer supports are a class of materials that have gained significant traction in separation science due to their high permeability, ease of preparation, and tunable surface chemistries. nih.gov These materials consist of a single, continuous porous structure, which offers advantages over traditional packed-bed columns in applications like chromatography. muni.cznih.gov The surface of these monoliths can be functionalized with specific chemical groups to enable selective separation of molecules.

The functionalization of monolithic polymers can be achieved through two primary strategies: direct copolymerization of a functional monomer with a crosslinker, or post-polymerization modification of a pre-formed monolith. nih.govmuni.cz The latter approach allows for the separation of morphology control from surface chemistry tailoring, enabling the use of monoliths with optimized porous structures. nih.gov

While direct research on the use of this compound for functionalizing monolithic supports is not extensively documented, the principles of monolith functionalization suggest its potential utility. The primary amine group of this compound makes it a suitable candidate for grafting onto monoliths that have reactive surface groups, such as epoxy or vinylbenzyl chloride. muni.czpan.pl This would introduce the cinnamate functionality onto the pore surfaces of the monolith.